REACTION_CXSMILES
|
[CH:1]([N:4]1[C:9](=[O:10])[CH:8]2[C:6]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=3)([CH2:7]2)[C:5]1=[O:20])([CH3:3])[CH3:2]>C(O)C.[Pd]>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:6]23[CH2:7][CH:8]2[C:9](=[O:10])[N:4]([CH:1]([CH3:2])[CH3:3])[C:5]3=[O:20])=[CH:16][CH:15]=1
|
Name
|
3-isopropyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(C2(CC2C1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |